molecular formula C5H6N6 B232416 N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine

N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine

Cat. No. B232416
M. Wt: 150.14 g/mol
InChI Key: ZZFJOLFIWIZLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic amine that contains a tetrazolo-pyridazine ring system, which makes it an interesting molecule for synthetic chemistry and medicinal chemistry.

Mechanism of Action

The mechanism of action of N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine is not fully understood, but it is believed to act through the inhibition of specific enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine has been shown to inhibit the growth and proliferation of cancer cells in animal models. However, the effects of this compound on normal cells and tissues are not well understood, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine in lab experiments is its potential as a novel anticancer agent. This compound has shown promising activity against a variety of cancer cell lines and has been investigated as a potential treatment for several types of cancer. Additionally, N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine is a relatively simple compound to synthesize, making it a useful building block for the synthesis of more complex molecules.
However, there are also some limitations to using N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine in lab experiments. One of the main limitations is its potential toxicity to normal cells and tissues. Further research is needed to determine the safety and efficacy of this compound in vivo. Additionally, the synthesis of N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine can be challenging, and the compound may be difficult to purify.

Future Directions

There are several future directions for research on N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine. One area of interest is the development of new synthetic methods for this compound and related molecules. Additionally, further research is needed to determine the safety and efficacy of N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine in vivo, including studies on its potential toxicity to normal cells and tissues. Another area of interest is the development of new anticancer agents based on the structure of N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine, which may have improved activity and selectivity compared to existing treatments. Finally, the use of N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine as a building block for the synthesis of new materials with unique properties is an area of interest for materials science research.

Synthesis Methods

The synthesis of N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine is a complex process that involves several steps. One of the most common methods of synthesizing this compound is through the reaction of 6-chloro-pyridazine-3-carboxylic acid with sodium azide and sodium hydride in dimethylformamide. The resulting compound is then treated with methyl iodide to obtain N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine. Other methods of synthesis have also been reported in the literature, including the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis.

Scientific Research Applications

N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising activity against cancer cells and has been investigated as a potential anticancer agent. In materials science, N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of new catalysts with improved activity and selectivity.

properties

IUPAC Name

N-methyltetrazolo[1,5-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c1-6-4-2-3-5-7-9-10-11(5)8-4/h2-3H,1H3,(H,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFJOLFIWIZLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN2C(=NN=N2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270971
Record name N-Methyltetrazolo[1,5-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine

CAS RN

135710-47-3
Record name N-Methyltetrazolo[1,5-b]pyridazin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135710-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyltetrazolo[1,5-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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